1-[(Aminooxy)methyl]-3-(trifluoromethyl)benzene hydrochloride
CAS No.:
Cat. No.: VC13237565
Molecular Formula: C8H9ClF3NO
Molecular Weight: 227.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClF3NO |
|---|---|
| Molecular Weight | 227.61 g/mol |
| IUPAC Name | [3-(trifluoromethyl)phenyl]methoxyazanium;chloride |
| Standard InChI | InChI=1S/C8H9F3NO.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4H,5H2,12H3;1H/q+1;/p-1 |
| Standard InChI Key | URTGRJGZUXUCIS-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)CO[NH3+].[Cl-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s IUPAC name, [3-(trifluoromethyl)phenyl]methoxyazanium chloride, reflects its structural components:
-
A benzene ring with a trifluoromethyl group at the meta position.
-
A methoxyazanium group (-CHO-NH) at the same benzene position, forming a quaternary ammonium salt with a chloride counterion .
The trifluoromethyl group enhances electronegativity and lipophilicity, while the aminooxy moiety enables participation in hydrogen bonding and nucleophilic reactions .
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 227.61 g/mol | |
| Melting Point | 160–170°C | |
| Boiling Point | 231.9°C | |
| Solubility | Polar solvents (e.g., DMSO) |
The hydrochloride salt form improves stability and crystallinity, facilitating purification and handling.
Synthesis and Manufacturing
Optimization Challenges
Key challenges include:
-
Regioselectivity: Ensuring the -CF and aminooxy groups occupy specific positions on the benzene ring.
-
Byproduct Formation: Minimizing side reactions during quaternary ammonium salt formation .
Applications in Research
Pharmaceutical Development
The trifluoromethyl group is prized in drug design for its ability to enhance metabolic stability and membrane permeability . Potential applications include:
-
Antimicrobial Agents: The ammonium group may disrupt microbial cell membranes .
-
Prodrug Derivatives: The aminooxy moiety could serve as a bioreversible linker for targeted drug delivery.
Chemical Intermediate
The compound’s reactivity makes it a versatile building block for:
-
Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to construct complex aromatics.
-
Oxime Formation: Reacting with carbonyl compounds to form oximes, useful in analytical chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume